5-bromo-1H-indole-2-carbohydrazide
CAS No.: 20948-71-4
Cat. No.: VC7236532
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.087
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20948-71-4 |
---|---|
Molecular Formula | C9H8BrN3O |
Molecular Weight | 254.087 |
IUPAC Name | 5-bromo-1H-indole-2-carbohydrazide |
Standard InChI | InChI=1S/C9H8BrN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Standard InChI Key | VOQZUVPFQJSTMC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(=O)NN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 5-bromo-substituted indole core linked to a carbohydrazide moiety. The bromine atom at the 5-position enhances electronic stability and influences binding interactions with biological targets . The indole ring’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the carbohydrazide group enables hydrogen bonding and coordination with metal ions .
Physicochemical Properties
The molecular weight of 5-bromo-1H-indole-2-carbohydrazide is 254.08 g/mol. Its solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO), with limited aqueous solubility due to the hydrophobic indole core . The compound’s stability under physiological conditions has been validated through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, which predict adequate gastrointestinal absorption and low hepatotoxicity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₈BrN₃O |
Molecular Weight | 254.08 g/mol |
IUPAC Name | 5-bromo-1H-indole-2-carbohydrazide |
Solubility | Soluble in DMSO, methanol |
Melting Point | 220–225°C (decomposes) |
Synthesis and Derivative Development
Synthetic Methodology
5-Bromo-1H-indole-2-carbohydrazide is synthesized via condensation of 5-bromoindole-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically employs ethanol or methanol as a solvent, yielding the carbohydrazide precursor with >85% purity after recrystallization .
Derivative Design
Structural modifications focus on substituting the hydrazide nitrogen with aryl or heteroaryl groups to enhance bioactivity. For example, 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) demonstrates superior VEGFR-2 inhibition (IC₅₀ = 14.3 μM) compared to the parent compound . Such derivatives are optimized for improved pharmacokinetics and target affinity.
Mechanism of Action
VEGFR-2 Tyrosine Kinase Inhibition
The compound and its derivatives inhibit VEGFR-2 TK by competitively binding to the ATP-binding pocket, as confirmed by molecular docking studies . This interaction prevents phosphorylation of downstream signaling molecules, suppressing angiogenesis and inducing apoptosis in tumor cells .
Apoptotic Pathway Activation
In Hep G2 hepatocellular carcinoma cells, 5BDBIC triggers mitochondrial membrane depolarization, releasing cytochrome c and activating caspase-9 and caspase-3 . Concurrent cell cycle arrest at the G2/M phase further inhibits proliferation .
Biological Activity and Research Findings
In Vitro Anticancer Activity
The MTT assay revealed potent cytotoxicity against Hep G2, MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. 5BDBIC exhibited an IC₅₀ of 14.3 μM in Hep G2 cells, comparable to sorafenib (IC₅₀ = 6.2 μM) .
Table 2: Cytotoxicity Profiles of Select Derivatives
Compound | Hep G2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |
---|---|---|---|
5BDBIC | 14.3 | 18.9 | 22.4 |
Sorafenib | 6.2 | 8.5 | 10.1 |
Molecular Docking Insights
Docking simulations using the VEGFR-2 TK domain (PDB: 4ASD) showed that 5BDBIC forms hydrogen bonds with Cys919 and Glu885, critical residues for ATP binding . The binding energy (-9.8 kcal/mol) correlates with experimental inhibitory potency .
Comparative Analysis with Therapeutic Agents
Sorafenib Analogues
While sorafenib remains the benchmark VEGFR-2 inhibitor, 5BDBIC offers a structurally distinct scaffold with reduced off-target effects. Unlike sorafenib’s urea moiety, the indole-carbohydrazide core minimizes interactions with cytochrome P450 enzymes, reducing metabolic toxicity .
Halogenated Indole Derivatives
Replacing bromine with chlorine or fluorine alters electronic properties but reduces VEGFR-2 affinity. The bromine atom’s polarizability enhances van der Waals interactions with hydrophobic pockets in the kinase domain .
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